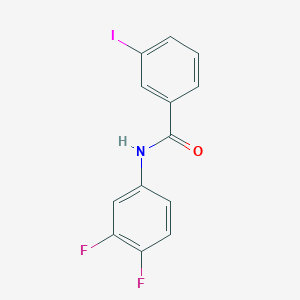

N-(3,4-difluorophenyl)-3-iodobenzamide

Description

N-(3,4-Difluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with an iodine atom at the 3-position of the benzene ring and a 3,4-difluorophenyl group attached to the amide nitrogen.

The 3,4-difluorophenyl group enhances lipophilicity and may modulate metabolic stability compared to non-fluorinated analogs. Crystallographic studies of related compounds (e.g., N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide) reveal planar aromatic systems and intermolecular hydrogen bonding patterns that stabilize crystal structures, suggesting similar behavior in the target compound .

Properties

Molecular Formula |

C13H8F2INO |

|---|---|

Molecular Weight |

359.11 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-3-iodobenzamide |

InChI |

InChI=1S/C13H8F2INO/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18) |

InChI Key |

ZHJRDSDZZJCSDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-3-iodobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-difluoroaniline and 3-iodobenzoic acid.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(3,4-difluorophenyl)-3-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom with other functional groups.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Major Products:

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)-3-iodobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows for the exploration of new biological activities and interactions with various biological targets .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

- N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide (C₁₆H₁₃F₂NO₄): This analog replaces the iodine atom with a 3,4,5-trimethoxybenzoyl group. It exhibits planar geometry (mean deviation: 0.027 Å for the benzoyl group) and a small dihedral angle (2.33°) between aromatic rings, facilitating intermolecular N–H···O hydrogen bonds. It has been studied as a tyrosinase inhibitor, with implications for cosmetic applications .

- N-(3,4-Dimethylphenyl)-3-iodobenzamide (Y030-3269, C₁₅H₁₄INO): This compound substitutes the difluorophenyl group with a 3,4-dimethylphenyl moiety. The methyl groups enhance hydrophobicity, which may improve membrane permeability.

Iodobenzamide Derivatives with Varied Substituents

- N-(3-Fluorophenyl)-4-iodobenzamide (C₁₃H₉FINO): The iodine atom is positioned at the 4-position of the benzamide ring, and the fluorophenyl group is mono-substituted. This positional isomer may exhibit distinct electronic properties and binding affinities compared to the 3-iodo derivative .

- The benzoxazole moiety may enhance selectivity for specific biological targets, such as kinases or receptors .

Non-Iodinated Analogues

- N-(3,4-Difluorophenyl)-3-methylbenzamide (C₁₄H₁₁F₂NO): Replaces iodine with a methyl group, reducing molecular weight and polar surface area. This modification could alter solubility and metabolic stability .

Research Findings and Trends

- Tyrosinase Inhibition : Analogues like N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide demonstrate that fluorinated benzamides can inhibit melanin synthesis, though potency varies with substituents .

- Crystallographic Insights : Software such as SHELXL and ORTEP-3 have been critical in resolving the planar geometries and hydrogen-bonding networks of these compounds, aiding in structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.